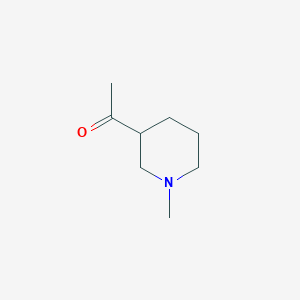

1-(1-Methylpiperidin-3-yl)ethanone

描述

Contextualization and Significance of Piperidine-Based Compounds in Chemical Sciences

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of chemical sciences, particularly in the design and synthesis of pharmaceuticals. mdpi.comwikipedia.org Its structural motif is present in numerous natural alkaloids, which are organic compounds produced by a variety of organisms, and serves as a fundamental building block for a multitude of synthetic drugs. wikipedia.orgmdpi.com The prevalence of the piperidine core in medicinal chemistry can be attributed to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to molecules. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

Piperidine derivatives have demonstrated a broad spectrum of biological activities, and their applications in medicine are extensive and varied. mdpi.com Research has shown that compounds incorporating the piperidine moiety can exhibit a range of pharmacological effects. mdpi.com The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery programs. mdpi.com

Historical Perspective on the Research of 1-(1-Methylpiperidin-3-yl)ethanone

The history of piperidine itself dates back to 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. mdpi.com This discovery laid the groundwork for over a century and a half of research into piperidine and its derivatives.

While a detailed historical timeline specifically for the research of this compound is not extensively documented in dedicated publications, its investigation is intrinsically linked to the broader exploration of functionalized piperidines. The synthesis and characterization of various substituted piperidines have been ongoing for many decades, driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships. Early research in this area was often foundational, focusing on the development of synthetic methods to create a diverse range of piperidine-based molecules. The study of specific isomers, such as this compound, would have emerged from this systematic exploration of the chemical space around the piperidine core.

Current Research Landscape and Identified Gaps in Knowledge for this compound

The current research landscape for piperidine-based compounds is vibrant and continues to expand. Modern synthetic methodologies are constantly being developed to create highly functionalized and stereochemically complex piperidine derivatives. nih.gov These advanced synthetic tools enable chemists to design and produce novel compounds with tailored properties for specific biological applications.

Despite this broad interest in piperidines, a specific and in-depth body of research focused solely on this compound is not readily apparent in the published scientific literature. Much of the available data pertains to its isomers, such as 1-acetyl-3-methylpiperidine (B1594296) and 1-(1-methylpiperidin-4-yl)ethanone. This indicates a significant gap in the knowledge specifically concerning the 3-substituted isomer. While general principles of piperidine chemistry can be applied, the unique electronic and steric properties arising from the specific substitution pattern of this compound warrant dedicated investigation. Further research is needed to fully elucidate its chemical reactivity, potential biological activity, and to develop efficient and stereoselective synthetic routes.

Overview of Research Methodologies and Approaches Applied to this compound

The study of this compound and related piperidine derivatives employs a range of standard and advanced chemical research methodologies.

Synthesis: The synthesis of the piperidine ring itself can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors. mdpi.com The introduction of substituents onto the piperidine core is a key focus of synthetic strategies. For a compound like this compound, synthetic approaches would likely involve the N-methylation of a 3-acetylpiperidine precursor or the acylation of 1-methylpiperidine (B42303) at the 3-position. The development of stereoselective synthetic methods is a crucial aspect of modern piperidine chemistry, aiming to control the spatial arrangement of substituents.

Characterization and Analysis: The structural elucidation and characterization of this compound and its isomers rely on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the connectivity and stereochemistry of the molecule. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, confirming the compound's identity. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for separating isomers and assessing the purity of the synthesized compound.

Computational Studies: In addition to experimental work, computational chemistry plays an increasingly important role in understanding the properties of piperidine derivatives. Molecular modeling and quantum chemical calculations can provide insights into the conformational preferences, electronic structure, and reactivity of molecules like this compound. These theoretical approaches can aid in the interpretation of experimental data and guide the design of new synthetic targets.

Below is a table summarizing the key properties of isomers of this compound, which are often studied in parallel and provide a basis for comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-(1-Methylpiperidin-4-yl)ethanone | 20691-91-2 | C₈H₁₅NO | 141.21 | 195.2 ± 33.0 at 760 mmHg | 0.9 ± 0.1 |

| 1-(4-Methyl-1-piperidinyl)ethanone | 4593-17-3 | C₈H₁₅NO | 141.21 | 115 at 3 Torr | 1.001 at 20 °C |

| 1-(3-Methylpiperidin-1-yl)ethanone | 4593-16-2 | C₈H₁₅NO | 141.21 | 239 | 0.974 at 25 °C |

Structure

3D Structure

属性

IUPAC Name |

1-(1-methylpiperidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIDVBVMOLHBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533183 | |

| Record name | 1-(1-Methylpiperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91324-25-3 | |

| Record name | 1-(1-Methylpiperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methylpiperidin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Methylpiperidin 3 Yl Ethanone and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the 1-(1-Methylpiperidin-3-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the piperidine (B6355638) ring and the attachment of the ethanone (B97240) (acetyl) group.

Key Disconnections:

C-N Bond Disconnection: The piperidine ring can be disconnected through cleavage of one or more Carbon-Nitrogen bonds. A common strategy involves disconnecting the ring to reveal a linear precursor, such as a 1,5-dihaloalkane and methylamine, or a δ-amino ketone, which can undergo intramolecular cyclization. organic-chemistry.org

C-C Bond Disconnection: The bond between the piperidine ring (at C3) and the acetyl group is another key disconnection point. This suggests a synthesis route where a suitable 3-functionalized piperidine precursor reacts with an acetylating agent or its equivalent. For example, this could involve a Grignard reagent derived from a 3-halopiperidine reacting with an acetonitrile (B52724), or the oxidation of a corresponding secondary alcohol, 1-(1-Methylpiperidin-3-yl)ethanol. chemchart.com

Functional Group Interconversion (FGI): An FGI approach might involve starting with a more readily available precursor like 3-cyanopiperidine (B105180) or a piperidine-3-carboxylic acid derivative, which can then be converted to the ketone.

These disconnections pave the way for several plausible synthetic routes, which are explored in the following sections.

Established Synthetic Routes to this compound

Established routes typically rely on robust and well-documented chemical transformations for constructing the core piperidine structure and subsequently introducing the required functional groups.

The formation of the piperidine ring is a cornerstone of the synthesis. Classical methods have been developed over many decades and are still widely used.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives: This is one of the most common methods for synthesizing the piperidine core. dtic.mil The process involves the reduction of a substituted pyridine precursor. For the target molecule, this would start with a 3-acetylpyridine (B27631) derivative. The nitrogen atom is typically methylated before or after the reduction. Various catalysts can be employed, including nickel, rhodium, and ruthenium, often under high pressure and temperature. dtic.milnih.govnih.gov A modified Birch reduction using sodium in ethanol (B145695) can also achieve the reduction of pyridine to piperidine. nih.gov

Cyclization of Acyclic Precursors: Another fundamental approach is the ring closure of a linear molecule containing the requisite atoms. This includes methods like:

Reductive Amination: Intramolecular reductive amination of δ-amino ketones is a powerful method for forming the piperidine ring.

[5+1] Annulation: This involves the reaction of a five-carbon component with an amine. For instance, the condensation of primary amines with 1,5-diols or 1,5-dihalides can yield N-substituted piperidines. organic-chemistry.orgmdpi.com Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous medium provides an efficient route. organic-chemistry.org

Below is a table summarizing classical piperidine synthesis methods.

Table 1: Classical Methods for Piperidine Ring Synthesis| Method | Precursor Type | Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyridines | H₂, Ni catalyst, 170-200°C | dtic.mil |

| Substituted Pyridines | H₂, Rhodium or Ruthenium catalysts | nih.govnih.gov | |

| Pyridinium Salts | Iridium(I) catalyst with P,N-ligand | nih.gov | |

| Cyclization | 1,5-Dihaloalkanes & Amines | Alkaline aqueous medium, microwave irradiation | organic-chemistry.org |

| 5-Aminoalkanols | Dehydration over alumina | orgsyn.org | |

| Dieckmann Condensation | Primary amine, alkyl acrylate | Followed by hydrolysis and decarboxylation | dtic.mil |

Once the 1-methylpiperidine (B42303) ring is formed or a suitable precursor is in hand, the next critical step is the introduction of the acetyl group at the 3-position.

From Piperidine-3-carboxylic Acid: A common starting material is nipecotic acid (piperidine-3-carboxylic acid) or its esters. The synthesis would involve N-methylation followed by conversion of the carboxylic acid to the desired ketone. This can be achieved by reaction with an organometallic reagent like methyllithium (B1224462) or a methyl Grignard reagent.

Grignard Reaction: A 3-halopiperidine derivative (e.g., 1-methyl-3-chloropiperidine) can be converted into a Grignard reagent, which is then reacted with acetonitrile to yield the target ketone after hydrolysis. chemchart.com

Oxidation of a Secondary Alcohol: The target ketone can be synthesized via the oxidation of the corresponding alcohol, 1-(1-methylpiperidin-3-yl)ethanol. A variety of oxidation methods can be employed, such as the Swern or Dess-Martin periodinane oxidation. The Corey-Kim oxidation, using dimethyl sulfide, is another viable option. chemchart.com

Novel and Green Chemistry Strategies in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and stereoselective methods.

Since the C3 position of the piperidine ring is a stereocenter, developing asymmetric syntheses to produce enantiomerically pure forms of the compound is of significant interest.

Rhodium-Catalyzed Asymmetric Reactions: A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method uses aryl or vinyl boronic acids and a pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step then affords the chiral piperidine. snnu.edu.cn This strategy provides access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a green and highly selective route. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereodefined 3-substituted piperidines. nih.gov This process can involve a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into the desired chiral piperidines. nih.gov

Modular Synthesis from Chiral Pool: A modular strategy has been developed starting from a chiral amino acid. acs.orgacs.org This involves a formal [4+2] cyclization, followed by diastereoselective reduction and other transformations to create a densely functionalized piperidine intermediate. This intermediate can then undergo sequential functionalizations to yield highly elaborated chiral piperidines. acs.orgacs.org

Table 2: Modern Asymmetric Routes to Chiral Piperidine Precursors

| Method | Key Step | Catalyst/Enzyme System | Outcome | Reference(s) |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh-catalyzed carbometalation of dihydropyridine (B1217469) | Rhodium catalyst | High yield and enantioselectivity for 3-substituted tetrahydropyridines | snnu.edu.cnacs.org |

| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade | 6-HDNO/Ene-IRED | Stereo-enriched 3- and 3,4-disubstituted piperidines | nih.gov |

| Modular Synthesis | Formal [4+2] cyclization | Transition metal or photocatalysis for subsequent steps | Single enantio- and diastereomer of a piperidine tricarboxylate precursor | acs.orgacs.org |

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of piperidine derivatives is amenable to this technology. A practical continuous flow reaction has been demonstrated for the synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivities within minutes. organic-chemistry.org Adapting such a system for the synthesis of this compound could involve the flow-based generation of a key piperidine intermediate followed by a subsequent functionalization step, potentially also in a continuous manner. This approach could significantly streamline the manufacturing process, making it more efficient and cost-effective.

Solvent-Free and Atom-Economical Methodologies

Recent research has explored the use of environmentally benign catalysts and reaction conditions for the synthesis of piperidine derivatives. For instance, the use of ferric chloride (FeCl3·6H2O) in water has been reported for the synthesis of quinoline (B57606) derivatives, a related heterocyclic system. researchgate.net This highlights a move towards aqueous and catalyst-based syntheses which can be conceptually applied to piperidine systems to reduce reliance on organic solvents. researchgate.net While specific solvent-free methods for this compound are not extensively detailed in the provided results, the general trend in heterocyclic chemistry points towards the adoption of greener principles. researchgate.netajchem-a.com One-pot reactions, which combine multiple synthetic steps without isolating intermediates, are a key strategy in improving atom economy and reducing solvent use. mdpi.com

Stereoselective Synthesis of Enantiomeric Forms of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to selectively synthesize one enantiomer of this compound is of significant interest.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This strategy is a reliable and versatile method for producing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

Several types of chiral auxiliaries have been developed and are commercially available, including:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu

Camphorsultam: Also known as Oppolzer's sultam, this is another classic and effective chiral auxiliary. wikipedia.org

Pseudoephedrine: Both enantiomers of pseudoephedrine can be used to direct stereoselective reactions. wikipedia.org

The general workflow for using a chiral auxiliary involves acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to yield the chiral product and recover the auxiliary. williams.edu For example, an N-propionyl oxazolidinone can be deprotonated to form a rigid (Z)-enolate, which then undergoes alkylation from the less sterically hindered face, leading to a high diastereomeric excess. williams.edu

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes with chiral ligands, offers an elegant and efficient way to produce enantiomerically enriched products. williams.edu

Organocatalysis: This field has seen rapid growth, with organocatalysts being used for a variety of transformations, including asymmetric allylic alkylations. nih.gov For instance, a highly stereoselective organocatalytic intermolecular allylic alkylation of allylic alcohols with 1,3-dicarbonyls has been developed. nih.gov

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used in asymmetric synthesis. mdpi.comthieme-connect.de For example, copper-catalyzed intramolecular carbotrifluoromethylation of alkynes has been shown to produce trifluoromethylated heterocycles with good diastereoselectivity. thieme-connect.de Palladium-catalyzed asymmetric allylic substitution cascades have also been employed in the synthesis of piperidine derivatives. mdpi.com

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. This is crucial when synthesizing complex molecules with several chiral centers.

One approach to achieving diastereoselective control is through substrate-controlled reactions, where the existing stereochemistry in the starting material directs the stereochemical outcome of subsequent reactions. For example, the conjugate addition of a chiral lithium amide to a cyclic α,β-unsaturated ester can proceed with high levels of stereocontrol, with the incoming nucleophile adding to the face of the ring opposite to an existing substituent. rsc.org

Catalyst-controlled diastereoselective reactions are also common. For instance, the use of a chiral magnesium biphosphate catalyst can initiate a double C-H functionalization/cyclization of 1,3-ene-dienes to form tricyclic systems with high diastereoselectivity. mdpi.com Furthermore, Brønsted acid catalysis with bis(trifluoromethane)sulfonimide (Tf2NH) in the presence of a silane (B1218182) has been used for the intramolecular hydroamidation of terminal alkynes to yield cis-1,3-disubstituted isoindolines and sultams with high diastereoselectivity. rsc.org

Synthesis of Structurally Modified Analogues and Derivatization of this compound

The synthesis of analogues of this compound with modifications to the piperidine ring allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Modifications on the Piperidine Ring System

Various strategies have been employed to synthesize piperidine derivatives with diverse substitution patterns. The hydrogenation of substituted pyridines is a common method for accessing the piperidine core. mdpi.com Modern approaches often combine hydrogenation with functionalization in a one-pot process to improve efficiency. mdpi.com

The Dieckmann cyclization of β-amino esters is another powerful tool for constructing the piperidine ring, allowing for the synthesis of piperidin-2,4-diones with substituents at various positions. ucl.ac.uk For example, this method has been used to prepare 6-methyl- and 6-propyl-piperidin-2,4-diones. ucl.ac.uk

Furthermore, radical stereoselective cyclization of 1,6-enynes and intramolecular reductive hydroamination/cyclization of alkynes represent other innovative methods for synthesizing substituted piperidines. mdpi.com

Derivatization at the Ketone Functionality

The ketone group is a highly versatile functional handle for chemical modification. Its electrophilic carbon atom readily participates in nucleophilic addition and condensation reactions, allowing for the straightforward introduction of new molecular complexity.

Condensation Reactions

The reaction of a ketone with hydroxylamine (B1172632) hydrochloride is a classic transformation that yields an oxime. researchgate.netrsc.org This reaction typically proceeds by refluxing the ketone and hydroxylamine hydrochloride in a protic solvent like ethanol, often with a base such as pyridine. rsc.org The resulting oxime can exist as E and Z isomers and serves as a stable derivative or an intermediate for further reactions, such as the Beckmann rearrangement or reduction to an amine.

Similarly, condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone. These hydrazones are key intermediates in the synthesis of nitrogen-containing heterocycles, most notably pyrazoles, through reactions like the Knorr pyrazole (B372694) synthesis. whiterose.ac.uk

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. rsc.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the starting ketone. rsc.org This one-pot reaction is highly efficient for creating new carbon-nitrogen bonds and is widely used in the synthesis of pharmaceutical compounds. digitellinc.comwhiterose.ac.uk

Interactive Table 1: Common Derivatizations of the Ketone Functionality

| Reaction Type | Reagent(s) | Functional Group Formed |

| Oximation | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base | Oxime (=N-OH) |

| Hydrazone Formation | Hydrazine (N₂H₄) or Substituted Hydrazine | Hydrazone (=N-NHR) |

| Reductive Amination | Amine (R¹R²NH), Reducing Agent (e.g., NaBH(OAc)₃) | Amine (-CH(NR¹R²)CH₃) |

Introduction of Heteroatoms or Alternative Functional Groups

The ketone functionality of this compound is an excellent anchor point for the construction of various heterocyclic systems, which can dramatically influence the biological and physical properties of the molecule.

Synthesis of Thiophenes

The Gewald reaction is a well-established multicomponent reaction for synthesizing 2-aminothiophenes. nih.gov This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The mechanism begins with a Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated dinitrile or cyanoester. This intermediate then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. This method provides a straightforward route to highly substituted thiophenes.

Synthesis of Pyridines

The Hantzsch pyridine synthesis offers a classic and versatile method for constructing dihydropyridine rings, which can be subsequently aromatized to pyridines. The traditional Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While this compound is not a β-ketoester, modified Hantzsch-type reactions that utilize simple ketones are known, suggesting that it could potentially be used to synthesize complex pyridine derivatives.

Synthesis of Fused Heterocycles by Analogy

While direct examples of heterocycle synthesis from this compound are not prevalent in the literature, a patented method for a constitutional isomer, 1-methyl-piperidin-4-one, provides a strong precedent for the construction of fused heterocyclic systems. In this process, 1-methyl-piperidin-4-one is first brominated at the α-position to yield 3-bromo-1-methyl-piperidin-4-one. This α-haloketone then undergoes a condensation reaction with ethyl thiooxamide in the presence of a base, such as sodium carbonate, in ethanol. The reaction proceeds via a Hantzsch-type thiazole (B1198619) synthesis to form ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. This example illustrates how the piperidine core can be functionalized to include a fused thiazole ring system.

Interactive Table 2: Selected Methods for Heterocycle Synthesis from Ketones

| Reaction Name | Key Reagents | Resulting Heterocycle |

| Gewald Reaction | α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophene |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (or analogous ketone), Ammonia | Dihydropyridine/Pyridine |

| Thiazole Synthesis (by analogy) | α-Haloketone, Thioamide | Thiazole |

Chemical Reactivity and Transformation Pathways of 1 1 Methylpiperidin 3 Yl Ethanone

Reactivity Profiles of the Ketone Functionality in 1-(1-Methylpiperidin-3-yl)ethanone

The ketone group, with its electrophilic carbonyl carbon, is the primary site for carbon-carbon bond-forming reactions and various redox transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide array of nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl group, which transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate that is subsequently protonated to yield an alcohol.

Prominent examples of nucleophilic addition reactions applicable to this ketone include the Grignard and Wittig reactions.

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, RMgX) to the ketone leads to the formation of a new carbon-carbon bond. umkc.edu The reaction with this compound would produce a tertiary alcohol. For instance, reacting it with methylmagnesium bromide would yield 2-(1-methylpiperidin-3-yl)propan-2-ol.

Wittig Reaction: This reaction provides a powerful method for synthesizing alkenes from ketones. masterorganicchemistry.comlibretexts.org It involves the use of a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction of this compound with this ylide would result in the formation of 3-(1-isopropenyl)-1-methylpiperidine, effectively replacing the carbonyl oxygen with a methylene (B1212753) group. youtube.com The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Name | Reagent Example | Product Type |

|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Cyanohydrin Formation | Sodium Cyanide (NaCN) / Acid | Cyanohydrin |

Enolate Chemistry and Alpha-Substitution Reactions

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows this compound to form enolates under basic conditions. The ketone has two positions with α-hydrogens: the methyl group and the C2 and C4 positions on the piperidine (B6355638) ring. Deprotonation at these sites creates a nucleophilic enolate anion that can react with various electrophiles.

Alpha-Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, or I₂), the ketone can undergo halogenation at the α-carbon. libretexts.org Due to the electron-donating nature of the piperidine nitrogen, the α-protons on the methyl group are generally more acidic and accessible. Base-promoted halogenation of this methyl ketone can lead to polyhalogenation. libretexts.org If a monohalogenated product is desired, acidic conditions are typically preferred, which proceed through an enol intermediate. libretexts.org

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction in the presence of excess base and halogen (e.g., I₂/NaOH). libretexts.org This reaction converts the methyl ketone into a carboxylate (1-methylpiperidine-3-carboxylate) and produces a haloform (e.g., iodoform, CHI₃), which is a characteristic yellow precipitate. libretexts.org

Oxidation and Reduction Transformations

The ketone functionality can be readily reduced to a secondary alcohol.

Reduction: Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-(1-methylpiperidin-3-yl)ethanol. evitachem.com These hydride reagents act as nucleophiles, delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Table 2: Common Oxidation and Reduction Transformations

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1-(1-Methylpiperidin-3-yl)ethanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(1-Methylpiperidin-3-yl)ethanol |

| Haloform Reaction | Iodine (I₂) / Sodium Hydroxide (B78521) (NaOH) | 1-Methylpiperidine-3-carboxylic acid |

Reactivity of the Piperidine Nitrogen Atom in this compound

The tertiary nitrogen atom of the N-methylpiperidine ring is a key reactive center, characterized by its basicity and nucleophilicity.

Basicity and Protonation Equilibria

The nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton. The presence of the electron-donating methyl group enhances the electron density on the nitrogen, making N-methylpiperidine more basic than its parent compound, piperidine. fiveable.me The pKa of the conjugate acid of N-methylpiperidine is approximately 10.1. nih.govwikidata.org Therefore, this compound is expected to be a moderately strong base and will readily form a piperidinium (B107235) salt in the presence of acids.

Table 3: Basicity Comparison

| Compound | pKa of Conjugate Acid |

|---|---|

| N-Methylpiperidine | ~10.1 nih.govwikidata.org |

| Piperidine | ~11.1 |

| Diethylamine | ~11.0 |

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the piperidine nitrogen is nucleophilic and can react with electrophiles.

N-Alkylation (Quaternization): The nitrogen atom can attack an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, results in a positively charged nitrogen atom. This reaction is a common transformation for tertiary amines.

N-Oxide Formation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). google.comresearchgate.net The reaction of this compound with such an oxidant would yield this compound-N-oxide. The stereoselectivity of this oxidation can be influenced by the steric environment around the nitrogen atom. researchgate.net N-acylation is not a possible reaction pathway as there is no hydrogen atom on the nitrogen to be substituted.

Quaternization and Ylide Formation

The tertiary amine of the N-methylpiperidine ring in this compound is susceptible to quaternization , a reaction that involves the alkylation of the nitrogen atom to form a quaternary ammonium salt. This transformation is a fundamental process for piperidine derivatives. The rate and stereoselectivity of quaternization are influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom. For N-methylpiperidines, alkylation can occur from either an axial or equatorial direction, leading to a mixture of diastereomeric products. The presence of the 3-acetyl group can influence the approach of the alkylating agent, potentially favoring one trajectory over the other.

Ring System Reactivity and Stability of the this compound Moiety

Conformational Dynamics and Inversion Barriers

The piperidine ring of this compound exists predominantly in a chair conformation . In this conformation, the N-methyl and the 3-acetyl substituents can adopt either axial or equatorial positions. The relative stability of these conformers is governed by a combination of steric and electronic effects. Generally, for N-methylpiperidines, the equatorial orientation of the methyl group is favored. acs.org However, the presence of the 3-acetyl group introduces additional complexity. Computational studies on related N-acylpiperidines suggest that pseudoallylic strain can favor an axial orientation of a 2-substituent. nih.govacs.org For a 3-substituent like the acetyl group, the conformational preference will be determined by the balance of 1,3-diaxial interactions and other steric and electronic factors.

The piperidine ring can undergo ring inversion , a process that interconverts the two chair conformations. The energy barrier for this inversion in N-methylpiperidine has been studied, and the presence of the 3-acetyl group would be expected to influence this barrier. Ultrafast conformational dynamics have been observed in N-methylpiperidine, involving transitions between chair and twist-boat conformations upon electronic excitation. rsc.org

Ring-Opening and Ring-Expansion Reactions

The piperidine ring is generally stable; however, under certain conditions, ring-opening reactions can occur. The formation of a piperidinium salt through quaternization can activate the ring towards nucleophilic attack, potentially leading to ring cleavage. chemscene.com While specific examples for this compound are not documented, reactions of this type are known for other saturated heterocycles. For instance, the Hofmann elimination of quaternary ammonium hydroxides derived from piperidines can lead to ring-opened products.

Ring-expansion reactions of piperidine derivatives are less common but can be achieved through specific synthetic methodologies, often involving rearrangements of reactive intermediates. There is currently no available literature describing ring-expansion reactions of this compound.

Reaction Kinetics and Mechanistic Elucidation Studies of this compound Transformations

Detailed kinetic and mechanistic studies on the transformations of this compound are sparse. However, general principles from related systems can provide insight into the expected reaction pathways.

Determination of Reaction Rates and Activation Energies

The rates of reaction for transformations involving this compound, such as quaternization, would be expected to follow standard kinetic principles. The rate would depend on the concentration of the reactants, the temperature, and the solvent. The activation energy , which represents the minimum energy required for the reaction to occur, could be determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation. For quaternization reactions of N-methylpiperidines, the activation energies are influenced by the steric hindrance of the alkylating agent and the substituents on the piperidine ring.

Transition State Characterization

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its structure determines the stereochemical outcome of a reaction. For reactions of this compound, computational methods, such as density functional theory (DFT), could be employed to model the geometry and energy of the transition states. ims.ac.jplibretexts.orgucsb.eduyoutube.com For example, in a quaternization reaction, the transition state would involve the partial formation of the new carbon-nitrogen bond. Characterizing the transition state would provide a deeper understanding of the reaction mechanism and the factors that control its selectivity.

Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. wikipedia.orgslideshare.net In the context of this compound, isotopic labeling could be instrumental in understanding its metabolic fate and reaction pathways. For instance, labeling the methyl group on the nitrogen with carbon-13 (¹³C) or deuterium (B1214612) (²H) would allow for the tracking of this group in various reactions.

While specific isotopic labeling studies on this compound are not documented, research on related piperidine-containing compounds demonstrates the utility of this method. For example, in a study on the metabolism of pibutidine, a compound with a piperidine ring, deuterium labeling was used to differentiate between hydroxylation positions on the ring. nih.gov The loss of deuterium atoms during the reaction provided evidence for the formation of an iminium ion intermediate. nih.gov Similarly, labeling the carbonyl carbon with ¹³C could help in tracking the acetyl group through various transformations.

Crossover experiments are designed to distinguish between intramolecular and intermolecular reaction mechanisms. wikipedia.org In a typical crossover experiment involving this compound, a mixture of the unlabeled compound and a heavily labeled isotopologue (e.g., with multiple deuterium atoms) would be subjected to reaction conditions. The product distribution would then be analyzed. If the reaction is intramolecular, only products corresponding to the original labeled or unlabeled reactant will be observed. Conversely, if the reaction is intermolecular, "crossover" products containing a mix of isotopes from both starting materials will be formed. wikipedia.org This methodology could be applied to study potential rearrangement or disproportionation reactions of this compound.

Table 1: Illustrative Isotopic Labeling Strategies for Studying this compound

| Isotope | Labeled Position | Potential Application |

| ²H (Deuterium) | N-Methyl group | Studying N-demethylation pathways |

| ¹³C (Carbon-13) | Carbonyl carbon | Tracing the acetyl group in metabolic studies |

| ¹⁵N (Nitrogen-15) | Piperidine nitrogen | Investigating reactions involving the tertiary amine |

| ¹⁸O (Oxygen-18) | Carbonyl oxygen | Elucidating mechanisms of hydrolysis and esterification |

Degradation and Stability Profiling of this compound

The stability of this compound is influenced by its susceptibility to hydrolysis, photolysis, and oxidation. Understanding these degradation pathways is crucial for its handling, storage, and potential applications.

Hydrolytic Stability Pathways

The hydrolytic stability of this compound is primarily associated with the ketone functional group. While ketones are generally stable to hydrolysis under neutral conditions, the reaction can be catalyzed by acids or bases. The N-methylpiperidine ring is generally stable to hydrolysis. Studies on the hydrolytic stability of other heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine nucleosides, have shown that the stability of glycosylic bonds is pH-dependent. Although structurally different, this highlights the importance of pH in the stability of heterocyclic compounds.

Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur. However, for a simple ketone like in this compound, these reactions are generally slow unless harsh conditions are applied.

Photochemical Degradation Mechanisms

The photochemical degradation of this compound would likely involve the absorption of UV radiation by the ketone functional group. Ketones can undergo several photochemical reactions, with the Norrish Type I and Type II reactions being the most common.

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the piperidine ring, or the bond between the carbonyl group and the methyl group, to form two radical intermediates. These radicals can then undergo various subsequent reactions such as recombination, disproportionation, or reaction with other molecules.

Norrish Type II Reaction: This pathway requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group. In this compound, γ-hydrogens are present on the piperidine ring. This intramolecular hydrogen abstraction would lead to the formation of a biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene.

Furthermore, studies on the photocatalytic degradation of methylated amines in the presence of titanium dioxide (TiO₂) have shown that degradation is initiated by hydroxyl radicals. nih.gov These radicals can abstract a hydrogen atom from the methyl groups or the carbon atoms of the ring, leading to a cascade of oxidative degradation reactions. nih.gov

Oxidative Degradation in Various Environments

The tertiary amine of the N-methylpiperidine ring is a primary site for oxidative degradation. Tertiary amines can be oxidized by various oxidizing agents to form N-oxides. acs.org The N-oxide of this compound would be a likely degradation product in an oxidative environment.

Further oxidation can lead to N-demethylation, a common metabolic pathway for many N-methylated compounds, yielding 1-(piperidin-3-yl)ethanone and formaldehyde. oup.com This process is often initiated by the formation of an aminium radical, followed by hydrogen abstraction from the methyl group. oup.com

The ketone group can also be a site of oxidation, though it is generally more resistant than the tertiary amine. Under strong oxidizing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids and other smaller molecules. Research on the oxidative degradation of amines used in carbon capture has shown that tertiary amines can degrade, and their stability is dependent on the molecular structure. oup.comutexas.edu

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolysis (acid/base catalyzed) | Generally stable, but potential for ring opening under harsh conditions |

| Photochemical Degradation | Cyclobutanol derivatives, 1-(piperidin-3-yl)ethanone, various radical recombination products |

| Oxidative Degradation | This compound N-oxide, 1-(Piperidin-3-yl)ethanone, Formaldehyde, Carboxylic acids |

Advanced Spectroscopic and Structural Elucidation Studies of 1 1 Methylpiperidin 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-(1-Methylpiperidin-3-yl)ethanone

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (1D) and multidimensional (2D, 3D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the compound's connectivity and spatial arrangement.

Due to the presence of a stereocenter at the 3-position of the piperidine (B6355638) ring and the potential for complex spin systems, 1D NMR spectra of this compound are expected to exhibit signal overlap. Multidimensional NMR techniques are essential to resolve these complexities.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network within the molecule, allowing for the identification of adjacent protons. For instance, the methine proton at C3 would show correlations to the adjacent methylene (B1212753) protons on C2 and C4 of the piperidine ring.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for the definitive assignment of the carbon signals of the piperidine ring and the methyl and acetyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of protons. NOESY data would be critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. For example, the observation of a NOE between the N-methyl group and axial protons on the piperidine ring would provide evidence for a specific chair conformation.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar piperidine derivatives, is provided below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~ 2.3 | ~ 42.0 |

| C(O)CH₃ | ~ 2.1 | ~ 28.0 |

| C=O | - | ~ 210.0 |

| Piperidine H2 | ~ 2.0 - 2.8 | ~ 60.0 |

| Piperidine H3 | ~ 2.4 | ~ 45.0 |

| Piperidine H4 | ~ 1.5 - 1.9 | ~ 25.0 |

| Piperidine H5 | ~ 1.4 - 1.8 | ~ 26.0 |

| Piperidine H6 | ~ 1.9 - 2.7 | ~ 55.0 |

Note: This is a table of expected values and may vary based on solvent and experimental conditions.

The piperidine ring can exist in various conformations, with the chair form being the most stable. For this compound, the substituents on the ring influence the conformational equilibrium. The orientation of the acetyl group at the C3 position (axial vs. equatorial) and the N-methyl group are of particular interest.

Variable temperature NMR studies can provide valuable information on the conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This allows for the determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange process. The conformational preference of substituted piperidines is influenced by steric and electronic effects, and studies on related systems have shown that the equatorial conformation is often favored for substituents to minimize steric hindrance. researchgate.net

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) offers insights into its structure in the solid state. This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties.

Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that would be applied to a powdered sample of this compound. ¹³C CP-MAS spectra can reveal the presence of multiple, non-equivalent molecules in the crystal unit cell, which would indicate polymorphism. Furthermore, ssNMR can be used to probe intermolecular interactions and crystal packing by measuring internuclear distances and proximities, which complements the information obtained from X-ray crystallography. mdpi.com

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular structure in the solid state.

Since this compound is a chiral molecule (due to the stereocenter at C3), determining its absolute configuration is crucial. If the compound is resolved into its enantiomers and crystallized in a chiral space group, anomalous dispersion effects in the X-ray diffraction data can be used to determine the absolute configuration (R or S) of the stereocenter. This is often reported using the Flack parameter.

A hypothetical table of crystal data for this compound is presented below, based on typical values for small organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 9.0 |

| β (°) | ~ 105 |

| Volume (ų) | ~ 880 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | ~ 1.06 |

| R-factor | < 0.05 |

Note: This is a hypothetical data table. Actual values would be determined experimentally.

The way molecules are arranged in a crystal lattice is determined by a variety of intermolecular interactions. In the case of this compound, while there are no strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. The analysis of these interactions provides insights into the forces that govern the self-assembly of the molecules in the solid state. rsc.org

Conformational Analysis in the Solid State

There is no publicly accessible X-ray crystallography data for this compound. Such a study would be crucial for determining the precise three-dimensional arrangement of the atoms in the solid state. This includes bond lengths, bond angles, and the conformation of the piperidine ring. The orientation of the acetyl group relative to the piperidine ring, whether it adopts an equatorial or axial position, and the puckering of the six-membered ring are key structural features that can only be definitively established through single-crystal X-ray diffraction analysis. Without this data, any discussion of the solid-state conformation remains speculative.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation for this compound

Detailed studies on the high-resolution mass spectrometry of this compound, including its fragmentation pathways, are not available in the reviewed literature.

Mechanistic Studies of Ion Fragmentation

Specific mechanistic studies detailing the fragmentation of the molecular ion of this compound upon ionization are absent from the scientific record. Generally, for similar N-methylpiperidine derivatives, fragmentation is expected to be directed by the nitrogen atom and the carbonyl group. Potential fragmentation pathways would likely involve alpha-cleavage adjacent to the nitrogen, leading to the loss of a methyl radical or the opening of the piperidine ring. Another expected fragmentation would be the loss of the acetyl group. However, without experimental data, these proposed pathways cannot be confirmed.

Isotopic Abundance Analysis for Elemental Composition

While the theoretical isotopic abundance for the molecular formula of this compound (C₈H₁₅NO) can be calculated, no experimental high-resolution mass spectrometry data has been published to confirm its elemental composition. Such an analysis would provide a highly accurate mass measurement of the molecular ion, which serves as a powerful tool for verifying the chemical formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There are no published tandem mass spectrometry (MS/MS) studies for this compound. An MS/MS analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a unique fragmentation spectrum. This "fingerprint" spectrum would provide definitive structural confirmation by detailing the connectivity of the atoms within the molecule. The absence of this data precludes a detailed structural confirmation by this method.

Vibrational Spectroscopy (Infrared and Raman) of this compound

A detailed analysis of the infrared (IR) and Raman spectra of this compound, complete with specific band assignments, is not present in the available literature.

Detailed Band Assignment and Functional Group Analysis

While general regions for the vibrational modes of the functional groups present in this compound can be predicted, a specific and experimentally validated band assignment is not available. Key expected vibrational modes would include:

C-H stretching vibrations of the methyl and methylene groups on the piperidine ring and the acetyl methyl group, typically appearing in the 2800-3000 cm⁻¹ region.

A strong C=O stretching vibration from the ketone group, expected around 1715 cm⁻¹.

C-N stretching vibrations of the tertiary amine, typically found in the 1000-1250 cm⁻¹ region.

CH₂ bending (scissoring) and CH₃ bending vibrations in the 1350-1470 cm⁻¹ range.

Without experimental spectra and detailed assignments, a thorough analysis of the vibrational modes and their coupling is not possible.

Probing Conformational Changes via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of this compound. The piperidine ring can adopt several conformations, primarily chair and boat forms. The orientation of the acetyl and methyl substituents (axial or equatorial) further diversifies the possible conformers. Each of these conformers possesses a unique vibrational signature.

In a study on N-methylpiperidine (NMP), time-resolved Rydberg fingerprint spectroscopy was used to observe ultrafast conformational dynamics. rsc.org This technique revealed coherent oscillatory motions between chair and twist conformers, highlighting the dynamic nature of the piperidine ring. rsc.org While this study was not on this compound itself, the principles are directly applicable.

A hypothetical representation of how vibrational frequencies might differ between the equatorial and axial conformers of this compound is presented in the table below. These values are based on typical frequency ranges for the specified functional groups. nih.gov

| Vibrational Mode | Equatorial Conformer (cm⁻¹) | Axial Conformer (cm⁻¹) |

| C=O Stretch | 1715 | 1705 |

| C-N Stretch | 1100 | 1120 |

| CH₃ Rock | 1040 | 1050 |

| Piperidine Ring Deformation | 850 | 870 |

In Situ Reaction Monitoring Using Vibrational Spectroscopy

In situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an invaluable technique for monitoring chemical reactions in real-time without the need for sample extraction. mt.com This methodology can be applied to track the synthesis of this compound, providing insights into reaction kinetics, identifying transient intermediates, and ensuring reaction completion. acs.orgnih.govnih.gov

For example, in a reaction to form this compound, the disappearance of reactant-specific vibrational bands and the simultaneous appearance of product-specific bands can be monitored. The prominent C=O stretching band of the ketone product, expected around 1715 cm⁻¹, would be a key indicator of product formation. By plotting the intensity of this band over time, a kinetic profile of the reaction can be generated. mt.com This approach has been successfully used to monitor reactions involving other piperidine derivatives, such as the lithiation of N-Boc-piperidine. acs.orgnih.govacs.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric this compound

As this compound is a chiral molecule, it exists as a pair of enantiomers, (R)- and (S)-1-(1-Methylpiperidin-3-yl)ethanone. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers. libretexts.orgsaschirality.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org

Enantiomers will produce mirror-image CD and ORD spectra. acs.org This property is fundamental to their characterization and the determination of their absolute configuration, often aided by quantum chemical calculations. vanderbilt.edu

Determination of Enantiomeric Excess

Circular dichroism is a highly effective method for determining the enantiomeric excess (ee) of a chiral sample. nih.govnih.govchromatographytoday.com The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. chromatographytoday.com

To determine the ee of a sample of this compound, a calibration curve can be constructed. This involves preparing a series of samples with known enantiomeric ratios and measuring their corresponding CD signals at a specific wavelength. nih.gov By measuring the CD signal of an unknown sample, its ee can then be accurately determined from the calibration curve. nih.govnih.gov This optical method is often faster than traditional chromatographic techniques, making it suitable for high-throughput screening applications. nih.gov

Elucidation of Chiral Interactions

Chiroptical spectroscopy is also a sensitive probe for studying the interactions of chiral molecules with their environment. acs.orgacs.org When a chiral molecule like this compound interacts with other chiral molecules, such as a chiral solvent or a biological macromolecule, changes in its CD spectrum can be observed. These changes provide information about the nature and geometry of the intermolecular interactions. acs.org This can be particularly useful in understanding how a chiral drug molecule binds to its receptor.

For instance, induced CD signals can appear in the absorption bands of an achiral molecule when it forms a complex with a chiral molecule. Conversely, the CD spectrum of a chiral molecule can be perturbed upon binding to another molecule. The analysis of these spectral changes can help in elucidating the structure of the resulting complex. acs.orgnih.gov

Other Advanced Spectroscopic Techniques Applied to this compound

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. khanacademy.org X-ray Photoelectron Spectroscopy (XPS) uses X-rays to ionize core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe valence-level electrons.

For this compound, XPS can provide information about the elemental composition and the chemical environment of each atom. The binding energies of the C 1s, O 1s, and N 1s core electrons are sensitive to their local chemical environment. For example, the C 1s spectrum would show distinct peaks for the carbonyl carbon, the methyl carbon, the piperidine ring carbons, and the N-methyl carbon due to their different chemical shifts.

UPS, on the other hand, provides insight into the molecular orbitals. The spectrum would reveal the ionization energies associated with the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the carbonyl group. Studies on similar N-heterocyclic compounds and alkylpiperidines have demonstrated the utility of PES in understanding their electronic structures and conformational effects. acs.orgresearchgate.netnist.gov

Below is a table of hypothetical binding energies for this compound based on typical values for similar functional groups.

| Atom | Orbital | Predicted Binding Energy (eV) |

| O | 1s | ~532 |

| N | 1s | ~400 |

| C (C=O) | 1s | ~288 |

| C (C-N, C-C) | 1s | ~285-286 |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. libretexts.orglibretexts.org The study of radical intermediates is crucial for understanding reaction mechanisms, degradation pathways, and transient reactive species in chemical and biological systems. In the context of this compound, EPR spectroscopy offers a powerful tool to investigate the formation and structure of its potential radical intermediates.

The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it focuses on the spin of unpaired electrons rather than atomic nuclei. libretexts.org When a paramagnetic species is placed in a strong magnetic field, the magnetic moments of the unpaired electrons can align either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels, giving rise to an EPR spectrum. youtube.com EPR spectra are typically displayed as the first derivative of the absorption signal. libretexts.org

The analysis of an EPR spectrum can provide a wealth of information about the electronic and structural properties of a radical species. Key parameters derived from the spectrum include the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H), resulting in the splitting of the EPR signal into multiple lines. libretexts.org The pattern and magnitude of this splitting can reveal the number and type of nuclei interacting with the unpaired electron, as well as their proximity and the distribution of the unpaired electron's spin density across the molecule. youtube.com

For a compound like this compound, radical intermediates could potentially be generated through various processes, such as oxidation, reduction, or photolysis. For instance, one-electron oxidation could lead to the formation of a radical cation. The structure and stability of such radicals would be influenced by the piperidine ring and the acetyl group.

While specific EPR studies on radical intermediates of this compound are not extensively reported in the literature, insights can be drawn from studies on related piperidine derivatives and other nitrogen-containing heterocyclic compounds. researchgate.netnih.gov For example, research on the radical cations of pyrimidines and s-triazines has demonstrated the utility of EPR in determining the singly occupied molecular orbital (SOMO), which is crucial for understanding the radical's reactivity. rsc.org In many nitrogen-containing radicals, the unpaired electron density is significantly localized on the nitrogen atom, leading to characteristic hyperfine splitting from the ¹⁴N nucleus (I=1), which typically results in a three-line pattern. researchgate.net

In a hypothetical EPR study of a radical intermediate of this compound, the resulting spectrum would be analyzed to determine the g-value and the hyperfine coupling constants for the nitrogen atom and various protons on the piperidine ring and methyl groups. This data would allow for the elucidation of the radical's structure. For instance, the magnitude of the ¹⁴N hyperfine coupling constant would indicate the extent of spin density on the nitrogen atom. Similarly, the coupling constants of the protons would map the spin distribution throughout the carbon skeleton.

To experimentally generate and study these transient species, techniques such as in-situ photolysis, radiolysis, or flow systems coupled with the EPR spectrometer are often employed. rsc.org In cases where the primary radicals are too short-lived to be observed directly, spin trapping techniques can be utilized. researchgate.net This involves reacting the transient radical with a spin trap molecule (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN)) to form a more stable radical adduct that can be readily characterized by EPR.

The table below outlines the type of data that would be sought in an EPR investigation of radical intermediates of this compound and its significance.

| EPR Parameter | Information Obtainable for this compound Radical Intermediates |

| g-factor | Provides information about the electronic environment of the unpaired electron. Deviations from the free electron g-value (2.0023) can indicate the extent of spin-orbit coupling and the nature of the atoms influencing the unpaired electron. |

| ¹⁴N Hyperfine Coupling Constant (aN) | Reveals the extent of the unpaired electron's interaction with the nitrogen nucleus. A large aN value would suggest significant spin density on the nitrogen atom, which is a key feature in identifying nitrogen-centered radicals. |

| ¹H Hyperfine Coupling Constants (aH) | Indicates the interaction of the unpaired electron with various protons in the molecule (e.g., on the piperidine ring, N-methyl group, and acetyl group). The magnitude of these couplings helps to map the spin density distribution across the carbon framework. |

| Linewidths | Can provide information about dynamic processes such as molecular tumbling rates and conformational changes in the radical species. |

Computational and Theoretical Investigations of 1 1 Methylpiperidin 3 Yl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio Methods) for 1-(1-Methylpiperidin-3-yl)ethanone

Electronic Structure and Molecular Orbital Analysis

A key outcome of quantum chemical calculations is the description of the molecule's electronic structure. This includes the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and may be more reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the acetyl group, as these are the most electron-rich regions. The LUMO, on the other hand, would likely be centered on the carbonyl carbon and adjacent atoms of the acetyl group, which are the most electron-deficient sites. A hypothetical molecular orbital analysis might yield the data presented in Table 1.

Table 1: Hypothetical Molecular Orbital Properties of this compound This table is for illustrative purposes and is based on typical values for similar organic molecules.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predictions can be invaluable in assigning peaks in an experimental spectrum, especially for complex molecules. Machine learning approaches, often trained on large datasets of DFT-calculated and experimental spectra, have further improved the accuracy of these predictions. mdpi.comarxiv.org A hypothetical table of predicted ¹H NMR chemical shifts for this compound is shown in Table 2.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes. Actual values would depend on the level of theory and solvent used in the calculation.

| Proton | Predicted Chemical Shift (ppm) |

| N-CH₃ | 2.25 |

| CO-CH₃ | 2.10 |

| Piperidine ring protons | 1.5 - 3.0 |

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These frequencies are obtained from the second derivative of the energy with respect to the atomic coordinates. The predicted IR spectrum can help in identifying the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the C=O stretch of the ketone would be a prominent feature.

Basicity and pKa Prediction in Solution

The basicity of this compound is primarily due to the lone pair of electrons on the tertiary nitrogen atom of the piperidine ring. The pKa value, which quantifies this basicity, can be predicted using computational methods. mdpi.com This typically involves calculating the Gibbs free energy change for the protonation of the molecule in a simulated solvent environment. The pKa is a crucial parameter that influences the molecule's solubility and behavior in biological systems.

The prediction of pKa in solution requires the use of a solvation model, which accounts for the interaction between the molecule and the solvent. These models can be either implicit, treating the solvent as a continuous medium, or explicit, involving the simulation of individual solvent molecules.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.gov An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion. aps.org

Conformational Ensemble and Flexibility Analysis in Various Solvents

This compound is a flexible molecule due to the presence of the piperidine ring, which can adopt different chair and boat conformations, and the rotatable bond connecting the acetyl group to the ring. MD simulations can be used to explore the conformational ensemble of the molecule, which is the collection of all the different shapes it can adopt at a given temperature. mdpi.com

By running an MD simulation, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This is particularly important for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the conformation.

Solvent Effects on Molecular Conformation and Dynamics

The solvent can have a significant impact on the conformational preferences and dynamics of a molecule. researchgate.net MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects. For example, in a polar solvent like water, conformations that expose the polar acetyl group and the nitrogen atom to the solvent would be favored. In a nonpolar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its polar groups.

The analysis of the trajectories from MD simulations can also reveal how the solvent affects the flexibility of the molecule. For instance, the formation of hydrogen bonds between the molecule and water can restrict its conformational freedom.

Intermolecular Interactions with Complex Chemical Systems

The behavior of this compound in a complex chemical environment is largely dictated by the nature and strength of its intermolecular interactions. Computational chemistry offers powerful tools to study these non-covalent forces. The structure of this compound, featuring a tertiary amine within the piperidine ring and a ketone functional group, allows for a range of interactions.

The primary intermolecular forces at play for this molecule are:

Dipole-Dipole Interactions: The ketone group (C=O) possesses a significant dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows the molecule to engage in strong dipole-dipole interactions with other polar molecules, including itself.

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group and the nitrogen atom of the piperidine ring can act as hydrogen bond acceptors. In complex systems, such as in the presence of protic solvents like water or methanol (B129727), or within a biological system like a protein binding pocket, it can form hydrogen bonds with donor groups (e.g., -OH, -NH).

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to model these interactions. For instance, a simulation of this compound in a water box would reveal the formation of a hydration shell around the molecule. The analysis of the radial distribution function from such a simulation would quantify the preferred distances between the hydrogen bond accepting atoms of the ketone and the hydrogen atoms of the water molecules. These computational approaches are instrumental in understanding the solvation of the molecule and its interactions within biological systems.

Predictive Modeling of Chemical Reactivity and Selectivity for this compound

Predictive modeling in computational chemistry allows for the elucidation of reaction mechanisms and the prediction of a molecule's reactivity and selectivity.

Reaction Pathway Mapping and Energy Barrier Calculations

A fundamental application of computational chemistry is the mapping of reaction pathways and the calculation of associated energy barriers. For this compound, a characteristic reaction is the nucleophilic addition to the carbonyl carbon. A hypothetical example is the reduction of the ketone to an alcohol using a reducing agent like sodium borohydride (B1222165).

Computational methods can model the entire reaction coordinate, identifying the geometry of the transition state and calculating the activation energy. This is crucial for understanding the kinetics of the reaction. The energy profile would show the relative energies of the reactants, the transition state, and the products.

Table 1: Hypothetical Energy Profile for the Reduction of this compound